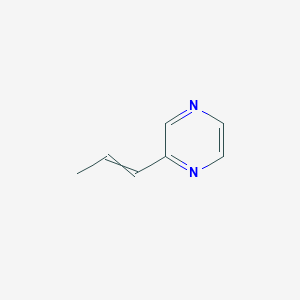![molecular formula C12H22ClN B13462639 3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462639.png)
3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structures and are often used as bioisosteres in medicinal chemistry. The bicyclo[1.1.1]pentane framework provides rigidity and stability, making it an attractive scaffold for drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptylbicyclo[111]pentan-1-amine hydrochloride typically involves the construction of the bicyclo[11One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production of 3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioisostere in drug design, providing stability and rigidity to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold for developing new drugs.
Industry: Utilized in the development of advanced materials, such as liquid crystals and molecular rotors.
Mecanismo De Acción
The mechanism of action of 3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness
3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride stands out due to its larger cycloheptyl group, which can provide different steric and electronic properties compared to smaller cycloalkyl groups. This can influence the compound’s binding affinity and selectivity for specific molecular targets, making it a valuable scaffold in drug design.
Propiedades
Fórmula molecular |
C12H22ClN |
|---|---|
Peso molecular |
215.76 g/mol |
Nombre IUPAC |
3-cycloheptylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c13-12-7-11(8-12,9-12)10-5-3-1-2-4-6-10;/h10H,1-9,13H2;1H |
Clave InChI |
MZJHBYYEPZMOMY-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)C23CC(C2)(C3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




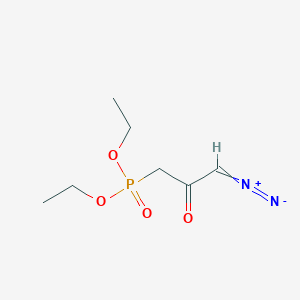
![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)
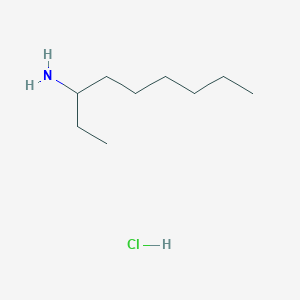
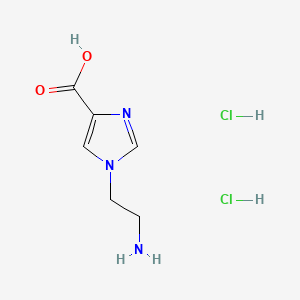
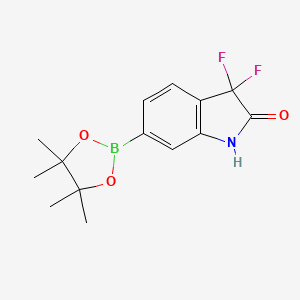
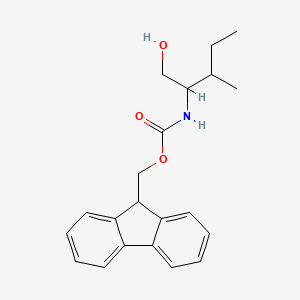
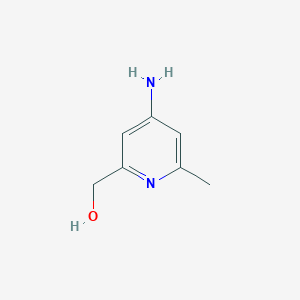
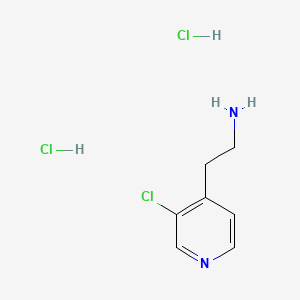
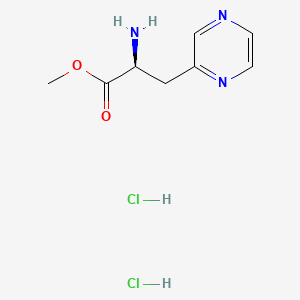

![2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13462631.png)
